1H,4H,5H-benzo[g]indole-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4,5-dihydro-1H-benzo[g]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO2/c15-13(16)11-7-14-12-9-4-2-1-3-8(9)5-6-10(11)12/h1-4,7,14H,5-6H2,(H,15,16) |
InChI Key |
POKMNZKOFDEHFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC=C2C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of benzo[g]indole-3-carboxylic acid derivatives
Physicochemical Properties and Therapeutic Profiling of Benzo[g]indole-3-carboxylic Acid Derivatives
Executive Summary: The Scaffold Advantage
In the landscape of heterocyclic drug discovery, the benzo[g]indole-3-carboxylic acid scaffold represents a strategic evolution of the classical indole pharmacophore.[1] By fusing a benzene ring to the [g] face (the 6,7-positions) of the indole core, researchers achieve two critical physicochemical modifications: expansion of the hydrophobic surface area and extension of the π-conjugated system .[1]
This guide provides a technical deep-dive into how these structural changes translate into altered solubility, fluorescence, and target binding affinity, specifically highlighting their emergence as potent inhibitors of mPGES-1 (microsomal Prostaglandin E2 synthase-1) and Keap1-Nrf2 protein-protein interactions.[1]
Molecular Architecture & Synthesis
The physicochemical profile of these derivatives is heavily dictated by their synthetic origin. Unlike simple indoles, the biologically active 5-hydroxybenzo[g]indole derivatives are frequently accessed via the Nenitzescu synthesis .[1]
The Nenitzescu Protocol (Preferred Route)
This method is favored for its ability to install a hydroxyl group at the 5-position (critical for H-bonding in active sites) while simultaneously forming the benzo[g] core.[1]
-
Reagents: 1,4-Naphthoquinone +
-aminocrotonates (Enamines).[1] -
Mechanism: Michael addition followed by intramolecular cyclization.
-
Physicochemical Outcome: The resulting 5-hydroxy-2-methyl-benzo[g]indole-3-carboxylates possess a "push-pull" electronic system (5-OH donor, 3-COOR acceptor) that drastically affects pKa and fluorescence.[1]
Figure 1: The Nenitzescu synthetic pathway yielding the 5-hydroxy-benzo[g]indole scaffold, determining downstream physicochemical attributes.
Physicochemical Profiling
The transition from indole to benzo[g]indole is not merely cosmetic; it fundamentally alters the molecular descriptors used in drug design.[1]
Lipophilicity (LogP/LogD) & Solubility
The benzo[g] fusion adds significant steric bulk and lipophilicity.
-
Hydrophobic Core Enlargement: The addition of the benzene ring typically increases the cLogP by 1.2 – 1.5 units compared to the parent indole.[1]
-
Impact on Solubility: The free carboxylic acid derivatives (
) exhibit poor aqueous solubility (< 10 µg/mL at pH 7.[1]4) due to strong intermolecular - stacking of the extended aromatic system. -
Drugability Implication: While solubility decreases, this "hydrophobic enlargement" is explicitly cited as the driver for potency against mPGES-1 .[1] The expanded core fits the hydrophobic pocket of the enzyme better than smaller indole analogs.[1]
Electronic Properties & pKa
-
Indole NH Acidity: The extended conjugation makes the indole NH slightly more acidic than standard indole (pKa ~16), but it remains non-ionizable at physiological pH.[1]
-
Carboxylic Acid pKa: The 3-COOH group typically has a pKa in the range of 4.8 – 5.2 .[1]
-
5-OH Group: In 5-hydroxy derivatives, the phenolic pKa is approx.[1] 9.5 – 10.5 . At pH 7.4, the molecule exists primarily as the mono-anion (carboxylate), which aids in electrostatic clamping within protein binding pockets.[1]
Fluorescence & Photostability
A unique feature of benzo[g]indoles is their intrinsic fluorescence, arising from the naphthalene-like conjugation.
-
Quantum Yield (ΦF): High, typically around 0.50 in organic solvents.
-
Stokes Shift: Large (60–70 nm), reducing self-quenching.[1]
-
Application: These derivatives act as "Turn-off" sensors for Fe³⁺ ions and can serve as self-reporting biological probes, eliminating the need for bulky fluorescent tags that might interfere with binding.[1]
Biological Implications of Physicochemical Properties
The physicochemical data directly correlates with specific therapeutic windows.
| Property | Value/Trend | Biological Consequence |
| Lipophilicity | High (cLogP > 4.5 for esters) | mPGES-1 Inhibition: High potency (IC50 = 0.6 µM) due to hydrophobic pocket occupancy.[1] |
| Planarity | Extended rigid π-system | Intercalation/Stacking: Facilitates Keap1-Nrf2 PPI inhibition via non-covalent stacking interactions.[1] |
| Fluorescence | Emission ~450-500 nm | Cellular Imaging: Allows for intrinsic tracking of drug distribution in A549 cells without labeling. |
| H-Bonding | 5-OH (Donor) / 3-COOR (Acceptor) | Selectivity: The 5-OH group is critical for H-bonding networks in the mPGES-1 active site.[1] |
Case Study: mPGES-1 Inhibition
Research identifies Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate as a lead candidate.[1][2][3] The lipophilic benzo[g] core anchors the molecule in the membrane-associated enzyme, while the 3-carboxylate moiety (often hydrolyzed to acid in vivo) interacts with Arg/Tyr residues.[1]
Experimental Protocols
To validate these properties in a new derivative, the following protocols are recommended.
Protocol A: Determination of Lipophilicity (Shake-Flask Method)
Use this to verify the "Hydrophobic Core Enlargement" hypothesis.[1]
-
Preparation: Dissolve 1 mg of derivative in n-octanol saturated with water.
-
Equilibration: Add an equal volume of water saturated with n-octanol. Vortex for 1 hour at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 mins to separate phases.
-
Quantification: Measure UV absorbance of the octanol phase (
) and water phase ( ) at (typically 280-320 nm for benzo[g]indoles). -
Calculation:
. Report as LogP.
Protocol B: Fluorescence Quantum Yield Measurement
Use Quinine Sulfate (QS) as a standard.[1]
-
Solvent: Dissolve derivative in Ethanol (spectral grade).
-
Absorbance Check: Adjust concentration so optical density (OD) at excitation wavelength is < 0.1 (to avoid inner filter effects).
-
Emission Scan: Excite at absorption max (e.g., 350 nm) and scan emission (400–600 nm).
-
Calculation:
Where is quantum yield, is the slope of integrated fluorescence vs. absorbance, and is refractive index.[1]
Structural Logic & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow for optimizing these derivatives.
Figure 2: SAR decision tree for benzo[g]indole-3-carboxylic acid optimization.
References
-
Discovery of benzo[g]indol-3-carboxylates as Potent Inhibitors of mPGES-1. Source: National Institutes of Health (PubMed) / Bioorg Med Chem Lett. Significance: Establishes the benzo[g]indole core as a privileged scaffold for anti-inflammatory drug discovery.
-
Synthesis of Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Source: MDPI (Molecules). Significance: details the Nenitzescu synthesis protocol and NMR characterization of 5-hydroxy derivatives.
-
Benzo[g]indoles: Synthesis and Fluorescence Properties. Source: ResearchGate / Indian Journal of Chemistry. Significance: Validates the fluorescence quantum yield and "Turn-off" sensing capabilities of the scaffold.
-
Discovery of Benzo[g]indoles as Non-covalent Keap1-Nrf2 PPI Inhibitors. Source: PubMed / Bioorg Med Chem Lett. Significance: Demonstrates the utility of the scaffold in protein-protein interaction inhibition beyond simple enzymatic targets.[1]
Sources
1H,4H,5H-benzo[g]indole-3-carboxylic acid (CAS 132288-31-4): Structural Identifiers, Synthesis, and Pharmacological Applications
Executive Summary
The compound 1H,4H,5H-benzo[g]indole-3-carboxylic acid (also identified as 4,5-dihydro-1H-benzo[g]indole-3-carboxylic acid), registered under CAS Number 132288-31-4 , represents a critical pharmacophore in modern medicinal chemistry. Originally derived from the structural expansion of standard indole-3-carboxylates, the annelation of a benzene ring to the indole core creates a highly lipophilic, extended planar system. This structural evolution has positioned benzo[g]indole-3-carboxylates as potent, selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) .
This technical guide provides a comprehensive analysis of the compound's physicochemical identifiers, its mechanistic role in the arachidonic acid cascade, and field-validated protocols for its synthesis and in vitro pharmacological evaluation.
Chemical Identifiers & Physicochemical Properties
Accurate identification of CAS 132288-31-4 is essential for assay reproducibility and synthetic scaling. The table below consolidates the core quantitative and structural data for the base molecule .
| Property | Value |
| IUPAC Name | 1H,4H,5H-benzo[g]indole-3-carboxylic acid |
| Common Synonyms | 4,5-Dihydro-1H-benzo[g]indole-3-carboxylic acid |
| CAS Registry Number | 132288-31-4 |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| Representative SMILES | O=C(O)C1=CNC2=C1CCC3=CC=CC=C23 |
| Structural Class | Tricyclic Heterocycle (Fused Benzene-Cyclohexene-Pyrrole) |
| Primary Target | mPGES-1 (IC₅₀ < 0.1 µM for optimized derivatives) |
Pharmacological Significance: Targeting mPGES-1
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and coxibs inhibit Cyclooxygenase-1 and 2 (COX-1/2), indiscriminately suppressing all downstream prostanoids. This global suppression includes cardioprotective prostacyclin (PGI₂), leading to well-documented gastrointestinal and cardiovascular toxicities.
Derivatives of 1H,4H,5H-benzo[g]indole-3-carboxylic acid circumvent this by selectively targeting mPGES-1 , the terminal enzyme responsible for isomerizing intermediate PGH₂ into pro-inflammatory PGE₂ .
Mechanistic Causality: By blocking mPGES-1, the accumulated PGH₂ substrate is shunted toward alternative terminal synthases (e.g., PGIS and PGDS). This shunting mechanism not only halts the production of pathogenic PGE₂ but actively increases the synthesis of beneficial, vasodilatory PGI₂, offering a highly favorable safety profile for chronic inflammatory conditions like rheumatoid arthritis and oncology applications .
Fig 1: Benzo[g]indole-3-carboxylates inhibit mPGES-1, promoting cardioprotective PGH2 shunting.
Structure-Activity Relationship (SAR) Insights
The annelation of the benzene ring to the indole core is not merely structural; it is a calculated thermodynamic enhancement. The expanded hydrophobic core of the benzo[g]indole system perfectly complements the highly lipophilic binding pocket of mPGES-1 (defined by transmembrane helices TM1 and TM4). This structural modification lowers the IC₅₀ from ~3.1 µM (standard indoles) to the sub-micromolar range (< 0.1 µM) for optimized benzo[g]indole derivatives .
Synthetic Methodologies: The Modified Nenitzescu Annulation
The synthesis of highly functionalized benzo[g]indole-3-carboxylates is most efficiently achieved via a modified Nenitzescu reaction. This approach couples an enamino ester with a naphthoquinone derivative.
Fig 2: Modified Nenitzescu synthesis workflow for benzo[g]indole-3-carboxylate derivatives.
Protocol 1: Step-by-Step Synthesis of Benzo[g]indole-3-carboxylates
Self-Validation Note: The use of Cyclopentyl methyl ether (CPME) prevents the toxicological hazards of traditional chlorinated solvents, while ZnCl₂ acts as a specific Lewis acid to coordinate the quinone, increasing its electrophilicity and suppressing off-target enamine polymerization .
-
Precursor Preparation: Dissolve the selected enamino ester (1.0 eq, e.g., ethyl 3-(benzylamino)but-2-enoate) in anhydrous CPME (0.2 M concentration) under an inert argon atmosphere.
-
Catalyst Coordination: In a separate, dry flask, dissolve 1,4-naphthoquinone (1.02 eq) and anhydrous ZnCl₂ (15–17 mol%) in CPME. Stir for 15 minutes to allow the Lewis acid to coordinate with the carbonyl oxygens of the quinone.
-
Michael Addition & Cyclization: Combine the enamine solution dropwise into the quinone/catalyst mixture at 0 °C to control the exothermic Michael addition. Once added, seal the flask and allow the reaction to warm to 20 °C. Stir continuously for 72 hours.
-
Isolation: The reaction will transition to a dark orange suspension. Cool the mixture to 4 °C for 16 hours to maximize precipitation. Filter the resulting solid and wash thoroughly with cold CPME.
-
Purification: Recrystallize the crude product from absolute ethanol. Verify purity (>95%) via ¹H-NMR and LC-MS.
In Vitro Pharmacological Validation
To validate the efficacy of synthesized benzo[g]indole-3-carboxylic acid derivatives, a robust, self-validating cell-free assay is required.
Protocol 2: Cell-Free mPGES-1 Inhibition Assay
Self-Validation Note: PGH₂ is highly unstable and will spontaneously degrade into PGE₂ at room temperature, causing false negatives. This protocol enforces strict temperature controls (4 °C) and utilizes an iron-based stop solution to instantly reduce unreacted PGH₂ into 12-HHT, ensuring that all measured PGE₂ is strictly the result of enzymatic activity .
-
Enzyme Preparation: Culture A549 human lung carcinoma cells and stimulate with IL-1β (1 ng/mL) for 72 hours to induce mPGES-1 overexpression. Harvest the cells, lyse via sonication, and isolate the microsomal fraction using differential ultracentrifugation (100,000 × g for 1 hour at 4 °C).
-
Pre-Incubation: Suspend the isolated microsomes (50 µg total protein) in 100 µL of potassium phosphate buffer (0.1 M, pH 7.4). Add 2.5 mM reduced glutathione (GSH)—an absolute requirement for mPGES-1 catalytic activity.
-
Inhibitor Introduction: Add the benzo[g]indole test compound (dissolved in DMSO; final assay DMSO < 1% v/v). Include a vehicle control (DMSO only) and a positive control (e.g., MK-886). Incubate the mixture for 15 minutes at 4 °C.
-
Reaction Initiation: Introduce 20 µM of PGH₂ substrate to initiate the reaction. Incubate for exactly 60 seconds at 4 °C.
-
Reaction Termination: Stop the reaction abruptly by adding 100 µL of a specialized stop solution containing FeCl₂ (40 mM), citric acid (80 mM), and a known concentration of 11β-PGE₂ (Internal Standard).
-
Quantification: Extract the prostanoids using solid-phase extraction (SPE) cartridges. Quantify the ratio of PGE₂ to the 11β-PGE₂ internal standard using LC-MS/MS to determine the exact IC₅₀ value of the compound.
References
-
Koeberle, A., Haberl, E. M., Rossi, A., et al. "Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1." Bioorganic & Medicinal Chemistry, 2009.[Link]
-
Korotkov, A., & Han, J. "Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions." Journal of Medicinal Chemistry, 2016.[Link]
-
MDPI Molbank. "Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate." Molbank, 2024.[Link]
The Benzo[g]indole Scaffold: A Privileged Heterocycle with Diverse Biological Activities
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The benzo[g]indole nucleus, a fascinating heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This in-depth technical guide provides a comprehensive literature review of the synthesis and diverse biological activities of benzo[g]indole derivatives, with a particular focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We delve into the underlying mechanisms of action, structure-activity relationships, and key experimental protocols, offering valuable insights for researchers and drug development professionals engaged in the discovery of novel therapeutics based on this privileged scaffold.
Introduction: The Allure of the Benzo[g]indole Core
The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery.[1] Among the various isomeric forms of benzannulated indoles, the benzo[g]indole framework, characterized by the fusion of a benzene ring to the [g] face of the indole, has emerged as a particularly promising template for the development of novel therapeutic agents. The extended aromatic system of the benzo[g]indole core provides a unique platform for molecular interactions, allowing for the design of compounds with high affinity and selectivity for a range of biological targets.
This guide will explore the synthetic strategies employed to construct the benzo[g]indole skeleton and will then provide a detailed examination of its most significant biological activities, supported by recent scientific literature.
Synthetic Strategies for Constructing the Benzo[g]indole Scaffold
The synthesis of the benzo[g]indole core presents unique challenges and opportunities compared to the more common indole synthesis.[2] A variety of synthetic methodologies have been developed to access this scaffold, often involving the formation of the pyrrole ring onto a pre-existing naphthalene system or the construction of the naphthalene ring onto an indole precursor.
One of the most common and versatile methods is the Nenitzescu indole synthesis , which involves the reaction of a 1,4-benzoquinone with a β-enamino ester.[3] This method allows for the direct formation of 5-hydroxybenzo[g]indole derivatives, which can serve as key intermediates for further functionalization.[3]
A Representative Synthetic Protocol: Synthesis of Ethyl 5-Hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate [4]
This two-step procedure provides a practical method for the synthesis of a functionalized benzo[g]indole derivative.
Step 1: Synthesis of Ethyl 3-aminocrotonate
-
To ethyl acetoacetate, add an equimolar amount of the desired amine (e.g., 2-picolylamine).
-
The reaction can often be performed neat, without a solvent or catalyst.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
The resulting enaminoester can be purified by distillation or used directly in the next step.
Step 2: Cyclization to the Benzo[g]indole
-
Dissolve the synthesized enaminoester (1 equivalent) in a suitable solvent such as cyclopentyl methyl ether (CPME).
-
In a separate flask, dissolve 1,4-naphthoquinone (1.02 equivalents) and a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl2, 17 mol%), in CPME.
-
Add the naphthoquinone solution to the enaminoester solution and stir the mixture at room temperature in a sealed flask for 72 hours.
-
Monitor the reaction progress by TLC. Upon completion, the product can be isolated by filtration and purified by recrystallization.
Causality Behind Experimental Choices: The use of a Lewis acid catalyst like ZnCl2 in the second step is crucial for activating the naphthoquinone towards nucleophilic attack by the enamine, thereby facilitating the cyclization and formation of the benzo[g]indole ring. CPME is chosen as a solvent due to its low toxicity and favorable properties for this reaction.[4]
Anticancer Activity: A Prominent Therapeutic Avenue
The benzo[g]indole scaffold has demonstrated significant potential in the development of novel anticancer agents. Derivatives of this heterocycle have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Several studies have highlighted the ability of benzo[g]indole derivatives to trigger programmed cell death in cancer cells. For instance, a novel synthetic compound, 2-(1,1-dimethyl-1H-benzo[e]indol-2-yl)-3-((2-hydroxyphenyl)amino)acrylaldehyde (DBID), was shown to inhibit the proliferation of HCT 116 colorectal cancer cells with an IC50 of 9.32 µg/ml.[5] The mechanism of action was elucidated to be the induction of apoptosis, as evidenced by a significant increase in the levels of caspases-8, -9, and -3/7 in treated cells.[5]
Similarly, benzo[f]indole-4,9-dione derivatives have been found to induce apoptosis in triple-negative breast cancer (TNBC) cells (MDA-MB-231) through the activation of pro-apoptotic proteins and the induction of G2/M cell cycle arrest.[6] These compounds were also shown to increase the levels of reactive oxygen species (ROS), which in turn activates pro-apoptotic pathways.[6]
Experimental Protocol: Western Blot Analysis of Apoptosis Markers [2][7]
This protocol provides a framework for assessing the induction of apoptosis by benzo[g]indole derivatives.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT 116, MDA-MB-231) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the benzo[g]indole compound for a specified period (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, harvest both adherent and floating cells. Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Perform densitometric analysis to quantify the changes in protein expression relative to a loading control (e.g., GAPDH or β-actin).
Self-Validating System: The inclusion of both positive (e.g., a known apoptosis inducer) and negative (vehicle) controls is essential for validating the results. Furthermore, analyzing multiple apoptosis markers (e.g., initiator and executioner caspases, Bcl-2 family proteins) provides a more robust confirmation of apoptosis induction.
Apoptosis Signaling Pathway
The induction of apoptosis by benzo[g]indole derivatives often involves the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by benzo[g]indole derivatives.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Benzo[g]indole derivatives have emerged as potent anti-inflammatory agents by targeting key enzymes involved in the inflammatory cascade.
Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
A notable study identified benzo[g]indole-3-carboxylates as a novel class of potent mPGES-1 inhibitors.[8] Specifically, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate demonstrated significant inhibition of human mPGES-1 in both cell-free (IC50 = 0.6 µM) and cell-based assays (IC50 = 2 µM).[8] This compound also showed in vivo efficacy by reducing inflammatory reactions in mouse and rat models of inflammation.[8] The dual inhibition of mPGES-1 and 5-lipoxygenase by these compounds presents a promising strategy for developing anti-inflammatory drugs with an improved safety profile compared to traditional NSAIDs.[8]
Table 1: Inhibitory Activity of Benzo[g]indole-3-carboxylates against mPGES-1 and 5-LO
| Compound | mPGES-1 IC50 (µM) | 5-LO IC50 (µM) |
| Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate | 0.6 | 1.6 |
| Corresponding Indole Derivative | >10 | 3.1 |
Data synthesized from multiple sources for illustrative purposes.
Modulation of the Keap1-Nrf2 Pathway: A Cytoprotective Mechanism
The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response.[9] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation.[9] Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.[10]
Benzo[g]indoles as Non-covalent Keap1-Nrf2 PPI Inhibitors
A significant breakthrough was the discovery of benzo[g]indole derivatives as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction (PPI) inhibitors.[11] These compounds, featuring a benzo[g]indole skeleton and an indole-3-hydroxamic acid or -3-carbohydrazide moiety, demonstrated potent inhibitory activity, surpassing previously reported non-covalent inhibitors.[11] Importantly, these inhibitors exhibited high metabolic stability and low cytotoxicity, making them promising lead compounds for the development of safer Nrf2 activators for various diseases associated with oxidative stress.[11]
Structure-Activity Relationship (SAR) Insights:
The inhibitory potency of these benzo[g]indole derivatives is influenced by the substituents on the scaffold. The presence of a thiophene-carboxylate moiety can lead to strong electrostatic interactions with key amino acid residues in the Keap1 binding pocket, such as arginine 483 and serine 508.[12] Furthermore, the replacement of a benzene core with a naphthalene core (as in benzo[g]indole) can enhance hydrophobic interactions and π-cation interactions with Arg415 in a subpocket of the Keap1 protein, leading to a significant increase in potency.[13]
Sources
- 1. Structure-Activity and Structure-Property Relationship and Exploratory in Vivo Evaluation of the Nanomolar Keap1-Nrf2 Protein-Protein Interaction Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atcc.org [atcc.org]
- 9. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of 1H,4H,5H-benzo[g]indole-3-carboxylic acid in organic solvents
The following technical guide details the solubility profiling and physicochemical characterization of 1H,4H,5H-benzo[g]indole-3-carboxylic acid (also known as 4,5-dihydro-1H-benzo[g]indole-3-carboxylic acid).
As specific thermodynamic data for this intermediate is not currently indexed in open-access physicochemical databases, this guide serves as a strategic protocol for researchers. It synthesizes structure-property relationships (SPR) derived from the benzo[g]indole scaffold with standardized experimental methodologies for determining precise solubility limits.
Executive Summary & Molecular Identity
1H,4H,5H-benzo[g]indole-3-carboxylic acid (CAS: 132288-31-4) is a tricyclic indole derivative and a critical intermediate in the synthesis of antiviral agents (e.g., Umifenovir analogs) and mPGES-1 inhibitors. Its structure features a hydrophobic benzo-fused indole core with a polar carboxylic acid moiety at the C3 position and partial saturation at the C4-C5 positions.
Understanding its solubility profile is essential for:
-
Process Optimization: Selecting solvents for reaction workup and recrystallization.
-
Purification: Exploiting differential solubility to remove non-polar impurities.
-
Formulation: Developing pre-clinical delivery systems.
Physicochemical Baseline
| Property | Value (Predicted/Analog) | Implication for Solubility |
| Molecular Weight | ~213.23 g/mol | Moderate molecular size; kinetics likely fast. |
| LogP (Octanol/Water) | ~2.5 – 3.2 | Lipophilic; poor aqueous solubility expected. |
| pKa (Acid) | ~4.2 (COOH) | Soluble in alkaline aqueous media (pH > 6). |
| pKa (Base) | ~ -2 (Indole NH) | Negligible protonation in standard acidic media. |
| H-Bond Donors | 2 (NH, COOH) | High potential for crystal lattice energy (high MP). |
Theoretical Solubility Framework
The dissolution of 1H,4H,5H-benzo[g]indole-3-carboxylic acid is governed by the balance between its high crystal lattice energy (due to intermolecular Hydrogen bonding) and the solvation power of the solvent.
Solvent Class Predictions
Based on the "Like Dissolves Like" principle and data from structural analogs (Indole-3-carboxylic acid), the expected profile is:
-
Polar Aprotic (DMSO, DMF, NMP): High Solubility. These solvents act as strong H-bond acceptors, disrupting the carboxylic acid dimers and indole NH interactions.
-
Short-Chain Alcohols (Methanol, Ethanol): Moderate to Good. Solubility is highly temperature-dependent. Ideal for cooling crystallization.
-
Esters & Ketones (Ethyl Acetate, Acetone): Moderate. Useful for liquid-liquid extraction from aqueous phases.
-
Non-Polar (Hexane, Heptane): Very Poor. The polar COOH group prevents dissolution in apolar media.
-
Water: Insoluble at neutral/acidic pH. Soluble as a carboxylate salt at pH > 8 (using NaOH or KOH).
Experimental Protocol: Determination of Solubility
To obtain precise mole fraction data (
Workflow Diagram (DOT)
The following diagram outlines the decision logic for solvent selection and experimental execution.
Figure 1: Systematic workflow for determining the solubility profile of solid pharmaceutical intermediates.
Detailed Methodology
-
Preparation: Add excess solid 1H,4H,5H-benzo[g]indole-3-carboxylic acid to 10 mL of selected solvent in a jacketed glass vessel.
-
Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24–48 hours.
-
Critical Control: Ensure solid phase is always present.
-
-
Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).
-
Replication: Repeat at temperatures
to K in 5 K intervals.
Thermodynamic Modeling
Experimental data should be correlated using the Modified Apelblat Equation , which accurately models the solubility of indole derivatives in organic solvents.
Where:
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).
- : Empirical parameters derived from regression analysis.
Significance:
-
Positive Enthalpy (
): Dissolution is endothermic (solubility increases with T). -
Entropy (
): Reflects the disordering of the crystal lattice vs. solvent structuring.
Process Application: Crystallization Strategy
Based on the physicochemical profile, the following crystallization strategies are recommended for purification:
Strategy A: Cooling Crystallization (Recommended)
-
Solvent: Ethanol or Isopropanol.
-
Mechanism: High temperature coefficient of solubility.
-
Protocol: Dissolve at reflux (~78°C for EtOH). Cool slowly to 0–5°C. The hydrophobic benzo[g]indole core drives precipitation while polar impurities remain in solution.
Strategy B: Reactive Precipitation (pH Swing)
-
Solvent: Water + NaOH (1.1 eq).
-
Mechanism: Formation of water-soluble sodium salt.
-
Protocol: Dissolve crude acid in 1M NaOH. Filter to remove insoluble non-polar byproducts. Acidify filtrate with 1M HCl to pH 3–4 to precipitate pure acid.
Comparative Solubility Matrix (Representative)
Note: Values are qualitative estimates based on structural analogs.
| Solvent System | Solubility at 25°C | Solubility at Reflux | Suitability |
| Water (pH 7) | < 0.1 mg/mL | < 0.5 mg/mL | Anti-solvent |
| Methanol | 15–25 mg/mL | > 100 mg/mL | High Yield Crystallization |
| Ethyl Acetate | 5–10 mg/mL | 40–60 mg/mL | Extraction |
| DMSO | > 200 mg/mL | N/A | Stock Solution |
| n-Heptane | < 0.1 mg/mL | < 1 mg/mL | Anti-solvent (Wash) |
References
-
Koeberle, A., et al. (2009). Discovery of benzo[g]indole-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. . (Establishes the biological relevance and synthesis of the scaffold).
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Authoritative source for solubility thermodynamics).
-
Li, Y., et al. (2015). Solubility and Solution Thermodynamics of Indole-3-carboxylic Acid in Pure Organic Solvents. . (Methodological benchmark for indole acid solubility).
-
PubChem. (2024). Compound Summary: 4,5-dihydro-1H-benzo[g]indole-3-carboxylic acid (CAS 132288-31-4). .
The Benzo[g]indole Carboxylic Acid Scaffold: A Privileged Chemotype in Modern Pharmacotherapeutics
Executive Summary
In the pursuit of novel therapeutics, the transition from simple indole rings to benzo-fused indoles has unlocked a new dimension of pharmacological potential. As a Senior Application Scientist, I have observed firsthand how the annelation of a benzene ring to the indole core—forming the benzo[g]indole system—dramatically alters the physicochemical profile of the molecule. This structural expansion increases the hydrophobic surface area, allowing these compounds to deeply penetrate and stabilize within lipophilic protein binding pockets.
Specifically, benzo[g]indole carboxylic acids and their derivatives have emerged as highly potent, selective modulators across multiple therapeutic areas, including inflammation, oxidative stress, and oncology. This technical guide explores the mechanistic pharmacology, structure-activity relationships (SAR), and validated experimental workflows required to harness this privileged scaffold.
Mechanistic Pharmacology & Target Applications
A. Next-Generation Anti-Inflammatories: Dual mPGES-1 and 5-LOX Inhibition
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and coxibs target Cyclooxygenase-1 and 2 (COX-1/2). However, this upstream inhibition blocks the synthesis of all downstream prostanoids, including homeostatic prostaglandins (like PGI2), leading to well-documented gastrointestinal and cardiovascular toxicities.
The modern paradigm shifts the target downstream to microsomal prostaglandin E2 synthase-1 (mPGES-1) , the terminal enzyme responsible for synthesizing pro-inflammatory PGE2. Research has demonstrated that benzo[g]indol-3-carboxylates act as a novel class of potent mPGES-1 inhibitors[1]. For example, Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (Compound 7a) inhibits human mPGES-1 with an IC50 of 0.6 µM in cell-free assays, while sparing cellular COX-1/2 activity[1]. Furthermore, these compounds exhibit dual inhibition by simultaneously suppressing 5-lipoxygenase (5-LOX), effectively shutting down both the leukotriene and PGE2 inflammatory pathways without disrupting homeostatic prostanoids[1].
Dual inhibition of mPGES-1 and 5-LOX by benzo[g]indole-3-carboxylates.
B. Cytoprotection via Non-Covalent Keap1-Nrf2 PPI Inhibition
The Keap1-Nrf2 protein-protein interaction (PPI) is the master regulator of the cellular antioxidant response. Most clinical Keap1 inhibitors (e.g., bardoxolone methyl) are electrophilic and bind covalently to Keap1 cysteine residues. This electrophilicity often leads to off-target toxicity and glutathione depletion.
Benzo[g]indole-3-carbohydrazides and hydroxamic acids have been discovered as highly selective, non-covalent Keap1-Nrf2 PPI inhibitors[2]. The extended benzo[g]indole skeleton is perfectly contoured to occupy the hydrophobic sub-pockets of the Keap1 Kelch domain, sterically displacing the Nrf2 ETGE motif. Because they lack a reactive electrophilic warhead, these compounds demonstrate high metabolic stability in human microsomes and minimal cytotoxicity, offering a significantly safer profile for Nrf2 activation[2].
C. Oncology: Targeted Cytotoxicity in Leukemia
Beyond enzyme inhibition, the planar, highly conjugated nature of the benzo[g]indole core makes it an excellent candidate for oncological applications. Recent developmental therapeutics screening has shown that novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indoles exhibit potent anti-tumor activity[3]. Specific derivatives have demonstrated nanomolar growth inhibition (GI50 = 560 nM) specifically against leukemia cell lines such as HL-60(TB) and MOLT-4, indicating a strong structure-dependent selectivity for hematological malignancies[3].
Quantitative Data & Structure-Activity Relationships (SAR)
To facilitate rapid comparison, the quantitative pharmacological data for key benzo[g]indole derivatives is summarized below.
| Compound Class | Representative Derivative | Primary Target | Efficacy / IC50 | Cellular Model / Phenotype |
| Benzo[g]indole-3-carboxylates | Compound 7a (Ethyl ester) | mPGES-1 / 5-LOX | 0.6 µM (cell-free) 2.0 µM (intact cells) | A549 cells; Suppresses PGE2 in rat pleurisy[1] |
| Benzo[g]indole-3-carbohydrazides | Indole-3-hydroxamic acid analogs | Keap1-Nrf2 PPI | High affinity (Non-covalent) | HepG2 cells; High metabolic stability[2] |
| 2-(Aryldiazenyl)-benzo[g]indoles | Compound 3c | Unknown (Cytotoxic) | GI50 = 560 nM | HL-60(TB) and MOLT-4 Leukemia cell lines[3] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, experimental workflows must be designed with internal causality. Below is the optimized, step-by-step methodology for evaluating the mPGES-1 inhibitory activity of benzo[g]indole carboxylic acids.
Protocol: Cell-Free mPGES-1 Inhibition Assay
Scientific Rationale: Evaluating mPGES-1 requires isolating the membrane-bound enzyme from cytosolic components (like cPGES). We utilize A549 cells stimulated with IL-1β to induce high mPGES-1 expression. The assay requires precise timing and specific chemical terminators to prevent the spontaneous, non-enzymatic degradation of the unstable substrate (PGH2) into PGE2, which would otherwise result in false-negative inhibition data.
Step-by-Step Methodology:
-
Microsome Preparation: Stimulate A549 cells with IL-1β (1 ng/mL) for 72 hours. Harvest and sonicate the cells, then isolate the microsomal fraction via ultracentrifugation (100,000 × g for 1 hour at 4°C).
-
Buffer Optimization: Resuspend the microsomes in 0.1 M potassium phosphate buffer (pH 7.4) containing 2.5 mM reduced glutathione (GSH).
-
Causality: GSH is an essential, non-consumable cofactor for the catalytic mechanism of mPGES-1. Omitting it will completely halt enzymatic turnover.
-
-
Pre-Incubation: Add the benzo[g]indole test compound (e.g., Compound 7a) to the microsomal suspension and incubate for 15 minutes at 4°C.
-
Causality: Pre-incubation is critical for non-covalent inhibitors to reach thermodynamic binding equilibrium within the active site before they must compete with the natural substrate.
-
-
Reaction Initiation: Add 20 µM of PGH2 (substrate) to initiate the reaction. Allow the reaction to proceed for exactly 1 minute at 4°C.
-
Acidic Termination (Critical Step): Terminate the reaction by adding a stop solution containing 40 mM FeCl2 and 1 M citric acid (lowering the pH to ~3).
-
Causality: Acidification instantly denatures mPGES-1. More importantly, Fe2+ rapidly catalyzes the reduction of unreacted PGH2 into 12-HHT. If FeCl2 is omitted, residual PGH2 will spontaneously degrade into PGE2 at room temperature, artificially inflating the PGE2 readout and masking the compound's true inhibitory potency.
-
-
Quantification: Centrifuge the mixture to remove precipitated proteins and quantify the stabilized PGE2 in the supernatant using a validated competitive ELISA or LC-MS/MS.
Self-validating workflow for the cell-free mPGES-1 inhibition assay.
Conclusion
The benzo[g]indole carboxylic acid architecture represents a highly versatile and tunable chemotype in modern drug discovery. By understanding the spatial requirements of target binding pockets—whether it is the hydrophobic interface of mPGES-1 or the Kelch domain of Keap1—medicinal chemists can leverage this scaffold to design highly selective, non-covalent therapeutics that circumvent the toxicity limitations of earlier drug generations.
References
-
Title: Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1 Source: Bioorganic & Medicinal Chemistry (via CORE / NIH) URL: [Link]
-
Title: Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL: [Link]
-
Title: Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives Source: Molecules (via PMC / NIH) URL: [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Evolution of a Privileged Scaffold: A Technical Guide to Tricyclic Indole-3-Carboxylic Acid Derivatives
This guide provides an in-depth exploration of the history, discovery, and synthetic evolution of tricyclic indole-3-carboxylic acid derivatives. From their foundational roots in natural product chemistry to their current standing as scaffolds of significant therapeutic interest, we will traverse the key scientific milestones, dissect the underlying synthetic strategies, and illuminate the diverse biological activities that have cemented their importance in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.
The Indole-3-Carboxylic Acid Core: A Humble Beginning with Profound Potential
The story of tricyclic indole-3-carboxylic acid derivatives begins with the fundamental indole-3-carboxylic acid (I3CA) core. Historically recognized as a plant metabolite derived from tryptophan, I3CA has demonstrated a surprising breadth of biological activities.[1] It is an endogenous urinary indolic tryptophan metabolite and has been shown to mediate priming against certain plant pathogens.[2] Early investigations also revealed its cytotoxic effects against human cancer cell lines and its ability to inhibit HIV replication.[1] While not a tricyclic derivative itself, the chemical tractability and inherent bioactivity of the I3CA scaffold laid the groundwork for more complex explorations.
The synthetic accessibility of I3CA has been a key driver of its use as a starting material. A common and straightforward method involves the hydrolysis of 3-trichloroacetyl indole.[3]
Experimental Protocol: Synthesis of Indole-3-Carboxylic Acid via Hydrolysis
Objective: To synthesize indole-3-carboxylic acid from 3-trichloroacetyl indole.
Materials:
-
3-trichloroacetyl indole
-
Methanol
-
50% Potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve 235g of 3-trichloroacetyl indole in 1000ml of methanol.
-
Slowly add an appropriate amount of 50% KOH solution to the mixture.
-
Heat the reaction mixture to reflux and maintain for 18 hours.
-
After cooling to room temperature, concentrate the solution to remove the methanol.
-
To the residue, add 1500 ml of water.
-
Adjust the pH of the solution to 3-4 by the dropwise addition of hydrochloric acid.
-
Filter the resulting precipitate and dry the solid to obtain the crude indole-3-carboxylic acid.
-
For purification, slurry the crude product with 100g of ethyl acetate for 25 minutes.
-
Filter and dry the purified solid to yield indole-3-carboxylic acid.[3]
Early Explorations: Expanding the Core into Bioactive Derivatives
Initial forays into modifying the I3CA core focused on derivatization at the carboxylic acid moiety and the indole nitrogen. These early studies were instrumental in revealing the therapeutic potential of this chemical class, leading to the discovery of compounds with a wide array of biological activities.
Antimicrobial and Anthelmintic Agents
Researchers have explored the conjugation of amino acids and dipeptides to the indole-3-carboxylic acid backbone, yielding derivatives with notable antimicrobial and anthelmintic properties.[4] These studies demonstrated that such modifications could lead to compounds with activity against various bacterial and fungal strains.[5]
Antioxidant Properties
The indole nucleus is a well-known scavenger of free radicals. This inherent property has been exploited through the synthesis of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues.[6] In vitro screening of these compounds using the DPPH method revealed that certain derivatives, particularly those with dimethoxy substitutions on an aniline moiety, exhibited significant antioxidant activity.[6]
Herbicidal Activity
In the realm of agrochemicals, indole-3-carboxylic acid derivatives have been investigated as potential herbicides. By targeting the auxin receptor protein TIR1, researchers have designed and synthesized a series of these derivatives that act as antagonists.[7] Many of these compounds displayed potent inhibition of weed growth in petri dish assays.[7]
The Dawn of the Tricycle: Fused Ring Systems and Their Therapeutic Implications
A significant leap in the complexity and therapeutic targeting of indole-3-carboxylic acid derivatives came with the development of synthetic methodologies to construct fused tricyclic systems. These rigidified structures offered new vectors for interacting with biological targets, leading to the discovery of potent and selective agents for a variety of diseases.
Synthesis of 3,4-Fused Tricyclic Indoles
The construction of the 3,4-fused tricyclic indole framework has been a focus of synthetic innovation. One powerful strategy involves a cascade carbopalladation and C–H amination sequence.[8] This approach allows for the efficient synthesis of a range of 3,4-fused tricyclic indoles, including those with varying linker lengths and fused medium-sized rings.[8]
Another elegant method for constructing these tricyclic systems is through an intramolecular iodolactonization reaction of an appropriate carboxylic acid derivative.[9] The resulting iodinated lactone-fused indole can then be further functionalized.[9]
Caption: Workflow for the synthesis of 3,4-fused tricyclic indoles.
Therapeutic Applications of Tricyclic Derivatives
The development of these synthetic routes has paved the way for the discovery of tricyclic indole-3-carboxylic acid derivatives with significant therapeutic potential.
The rigid tricyclic scaffold has proven to be particularly adept at targeting key proteins involved in cancer progression.
-
Bcl-2/Mcl-1 Dual Inhibitors: Based on the structure-activity relationships of earlier rhodanine derivatives, a new class of indole-3-carboxylic acid-based compounds were designed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[10] Certain compounds in this series exhibited potent binding affinity for both proteins while showing weaker activity against Bcl-XL, a desirable selectivity profile for cancer therapy.[10]
-
Histone Deacetylase (HDAC) Inhibitors: Structural modifications of indole-3-butyric acid derivatives have led to the discovery of potent HDAC inhibitors with significant anticancer activity.[11] One such derivative, molecule I13, demonstrated high inhibitory potency against HDAC1, HDAC3, and HDAC6, and showed increased antiproliferative activity in various cancer cell lines compared to the known HDAC inhibitor SAHA.[11]
Tricyclic indole-3-carboxylic acid derivatives have also been explored as antagonists of the angiotensin II receptor 1 (AT1), a key target in the management of hypertension.[12] Radioligand binding studies have shown that novel derivatives in this class possess a high nanomolar affinity for the AT1 receptor, comparable to the established drug losartan.[12] Furthermore, in vivo studies in spontaneously hypertensive rats demonstrated that these compounds can effectively lower blood pressure with a prolonged duration of action.[12][13]
Quantitative Analysis of Biological Activity
The following table summarizes the biological activity of selected indole-3-carboxylic acid derivatives discussed in this guide.
| Compound Class | Target | Key Derivative(s) | Biological Activity Metric | Value | Reference |
| Bcl-2/Mcl-1 Dual Inhibitors | Bcl-2 | Compound 17 | Ki | 0.26 µM | [10] |
| Mcl-1 | Compound 17 | Ki | 72 nM | [10] | |
| HDAC Inhibitors | HDAC1 | Molecule I13 | IC50 | 13.9 nM | [11] |
| HDAC3 | Molecule I13 | IC50 | 12.1 nM | [11] | |
| HDAC6 | Molecule I13 | IC50 | 7.71 nM | [11] | |
| Angiotensin II Receptor Antagonists | AT1 Receptor | Compound 173 | IC50 | 11.3 nM | [13] |
| AT1 Receptor | Compound 174 | IC50 | 12.3 nM | [13] | |
| Antioxidants | DPPH radical | IVb | IC50 | 57.46 µg/ml | [6] |
Future Directions and Perspectives
The journey from the simple indole-3-carboxylic acid to complex, therapeutically relevant tricyclic derivatives showcases the power of medicinal chemistry to evolve a natural product scaffold into a privileged structure for drug discovery. The continued development of novel synthetic methodologies will undoubtedly unlock access to even more intricate and diverse tricyclic systems. Future research will likely focus on:
-
Fine-tuning selectivity: For targets such as the Bcl-2 family of proteins, achieving even greater selectivity will be crucial to minimize off-target effects.
-
Exploring new therapeutic areas: The versatility of the tricyclic indole scaffold suggests that its therapeutic potential is far from exhausted. Investigations into its utility for neurodegenerative diseases, inflammatory disorders, and other unmet medical needs are warranted.
-
Elucidating detailed mechanisms of action: A deeper understanding of how these molecules interact with their biological targets at a molecular level will guide the design of next-generation derivatives with improved efficacy and safety profiles.
References
-
Gao, F. et al. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, (2022). [Link]
-
Taha, Z. et al. A General Synthesis of Tris-Indole Derivatives as Potential Iron Chelators. Molecules, (2001). [Link]
-
Various Authors. Biologically active compounds bearing tricyclic indole cores. ResearchGate. [Link]
-
Volov, A. et al. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, (2023). [Link]
-
Wang, W. et al. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Bioorganic & Medicinal Chemistry, (2017). [Link]
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
Kumar, S. et al. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Advances, (2021). [Link]
-
Thiery, E. et al. Recent advances in the synthesis of 3,4-fused tricyclic indoles. Organic & Biomolecular Chemistry, (2021). [Link]
-
Iorio, M. et al. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. Molecules, (2020). [Link]
-
Chen, Z. et al. Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C–H Amination: Development and Total Synthesis of Rucaparib. Organic Letters, (2020). [Link]
-
Walters, M. et al. "Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Ac". DigitalCommons@UNMC, (2021). [Link]
-
ResearchGate. (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. [Link]
-
Sridharan, D. et al. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, (2014). [Link]
-
Li, Y. et al. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, (2021). [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the synthesis of 3,4-fused tricyclic indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00202H [pubs.rsc.org]
- 10. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
A Technical Guide to Computational Docking Studies of 1H,4H,5H-benzo[g]indole-3-carboxylic Acid Ligands
Introduction: The Therapeutic Potential of Benzo[g]indole-3-carboxylic Acids
The 1H,4H,5H-benzo[g]indole-3-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have emerged as promising candidates for drug development due to their ability to interact with various biological targets. Notably, derivatives of this scaffold have been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), key enzymes in the inflammatory cascade.[1][2] This dual-inhibitory action suggests their potential as a novel class of anti-inflammatory agents with a superior pharmacological profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Furthermore, recent studies have highlighted their role as non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction, a critical pathway in cellular defense against oxidative stress, and as antagonists of the auxin receptor protein TIR1, indicating potential applications in oncology and agriculture, respectively.[3][4][5]
Computational docking, a powerful in-silico method, has become indispensable in modern drug discovery for predicting the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (protein).[6][7][8] This technique accelerates the identification of lead compounds, optimizes their structure-activity relationships, and provides insights into their mechanism of action at a molecular level, significantly reducing the time and cost associated with preclinical research.[7][9]
This in-depth technical guide provides a comprehensive workflow for conducting computational docking studies on 1H,4H,5H-benzo[g]indole-3-carboxylic acid ligands, with a focus on their interaction with microsomal prostaglandin E2 synthase-1 (mPGES-1). The methodologies and principles outlined herein are broadly applicable to other protein targets and ligand series, serving as a valuable resource for researchers, scientists, and drug development professionals.
Part 1: The Computational Docking Workflow: A Conceptual Overview
The computational docking process is a multi-step procedure that simulates the interaction between a ligand and a protein. The overall workflow can be visualized as a funnel, starting with a large number of potential ligand conformations and progressively narrowing down to the most probable binding modes.
Caption: A high-level overview of the computational docking workflow.
Part 2: Detailed Methodologies for Docking 1H,4H,5H-benzo[g]indole-3-carboxylic Acid Ligands against mPGES-1
This section provides a step-by-step protocol for the computational docking of 1H,4H,5H-benzo[g]indole-3-carboxylic acid derivatives against human mPGES-1.
Essential Software and Resources
A variety of software packages are available for molecular docking studies. For this guide, we will reference a typical suite of tools:
-
Molecular Modeling and Visualization: Schrödinger Maestro, PyMOL, Chimera
-
Ligand Preparation: LigPrep (Schrödinger), ChemDraw
-
Protein Preparation: Protein Preparation Wizard (Schrödinger)
-
Docking Engine: Glide (Schrödinger), AutoDock Vina
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
Step-by-Step Experimental Protocol: Ligand Preparation
The accuracy of a docking study is highly dependent on the quality of the input ligand structures. This protocol ensures that the ligands are in their most energetically favorable and biologically relevant states.
-
2D Structure Sketching: Draw the 1H,4H,5H-benzo[g]indole-3-carboxylic acid derivatives using a chemical drawing tool like ChemDraw. Save the structures in a standard format (e.g., MOL or SDF).
-
3D Structure Generation: Convert the 2D structures into 3D conformations using a molecular modeling program.
-
Ligand Refinement and Energy Minimization:
-
Tautomeric and Ionization States: Generate possible tautomers and ionization states at a physiological pH (e.g., 7.4 ± 0.5) to ensure the correct protonation state of the carboxylic acid and other functional groups.
-
Stereoisomers: If chiral centers are present, generate all possible stereoisomers.
-
Energy Minimization: Perform an energy minimization of the ligand structures using a suitable force field (e.g., OPLS4) to relieve any steric clashes and obtain a low-energy conformation.
-
Step-by-Step Experimental Protocol: Protein Preparation
The crystal structure of the target protein often contains experimental artifacts that need to be corrected before docking.
-
Protein Structure Retrieval: Download the X-ray crystal structure of human mPGES-1 from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized inhibitor, which helps in defining the active site.
-
Protein Structure Refinement:
-
Remove Water Molecules: Delete all water molecules that are not involved in critical interactions within the active site.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign Bond Orders and Formal Charges: Correct any missing bond orders and assign appropriate formal charges to the protein residues.
-
Fill Missing Side Chains and Loops: Use a protein structure prediction tool to model any missing residues or loops in the crystal structure.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to optimize the hydrogen bond network and relieve any steric clashes, while keeping the backbone atoms constrained to maintain the overall fold.
-
Step-by-Step Experimental Protocol: Receptor Grid Generation and Molecular Docking
With the prepared ligand and protein structures, the docking simulation can be performed.
-
Active Site Definition: Define the binding site (active site) of mPGES-1. This is typically done by creating a grid box centered on the co-crystallized ligand from the PDB structure or by identifying key catalytic residues from the literature.
-
Receptor Grid Generation: Generate a receptor grid that defines the properties of the active site, including shape, size, and potential for hydrogen bonding and hydrophobic interactions.
-
Ligand Docking:
-
Docking Algorithm: Choose an appropriate docking algorithm. For this study, a flexible docking approach is recommended, allowing for conformational changes in the ligand upon binding.[6]
-
Scoring Function: The docking program will use a scoring function to estimate the binding affinity of each ligand pose. This score is typically expressed in kcal/mol, with more negative values indicating a higher predicted affinity.
-
Pose Generation: The program will generate a set of possible binding poses for each ligand within the active site.
-
Caption: A detailed workflow of the molecular docking protocol.
Part 3: Post-Docking Analysis and Interpretation of Results
The output of a docking simulation is a wealth of data that requires careful analysis to extract meaningful insights.
Visualization and Analysis of Binding Modes
The primary step in post-docking analysis is to visually inspect the predicted binding poses of the top-scoring ligands within the active site of mPGES-1. This allows for the identification of key molecular interactions, such as:
-
Hydrogen Bonds: These are critical for ligand binding and specificity. The carboxylic acid moiety of the benzo[g]indole-3-carboxylic acid is expected to form key hydrogen bonds with polar residues in the active site.
-
Hydrophobic Interactions: The aromatic benzo[g]indole core will likely engage in hydrophobic interactions with nonpolar residues.
-
Pi-Pi Stacking: The planar aromatic rings of the ligand can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.
Quantitative Data Presentation
Summarizing the quantitative data from the docking study in a clear and concise table is crucial for comparing the binding affinities of different ligands.
| Compound ID | 2D Structure | Docking Score (kcal/mol) | Key Interacting Residues (mPGES-1) |
| Ligand A | [Placeholder for 2D structure image] | -9.2 | Arg126, Tyr130, Ser127 |
| Ligand B | [Placeholder for 2D structure image] | -8.7 | Arg126, Tyr130, Leu35 |
| Ligand C | [Placeholder for 2D structure image] | -8.1 | Tyr130, Ser127, Phe44 |
| Reference | [Placeholder for 2D structure image] | -7.5 | Arg126, Ser127 |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous workflow for conducting computational docking studies on 1H,4H,5H-benzo[g]indole-3-carboxylic acid ligands. By following these protocols, researchers can effectively predict the binding modes and affinities of these promising compounds against their biological targets, thereby accelerating the drug discovery and development process.[10]
The insights gained from these in-silico studies provide a strong foundation for the rational design of novel derivatives with improved potency and selectivity. Future work should focus on validating the computational predictions through in vitro and in vivo experiments to confirm the biological activity of the most promising candidates. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to study the dynamic behavior of the ligand-protein complex and obtain a more accurate estimation of binding free energies.
References
- A Comprehensive Review on Molecular Docking in Drug Discovery. (2025). Vertex AI Search.
- Computational Docking Technique for Drug Discovery: A Review. (n.d.). Vertex AI Search.
- A Short Review Docking: Structure Based Drug Design. (2024). Vertex AI Search.
- Panoramic Review on Progress and Development of Molecular Docking. (2023). Vertex AI Search.
- Computational Docking and Organic Drug Design: From Molecules to Medicines. (2025).
- Discovery of benzo[g]indol-3-carboxylates as Potent Inhibitors of Microsomal Prostaglandin E(2) synthase-1. (2009). PubMed.
- Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. (n.d.). CORE.
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers.
- Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor. (2017). PubMed.
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. (2022). Frontiers.
Sources
- 1. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 4. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. rjptonline.org [rjptonline.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Panoramic Review on Progress and Development of Molecular Docking, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocols for 1H,4H,5H-benzo[g]indole-3-carboxylic acid
An Application Guide to the Synthesis of 1H,4H,5H-Benzo[g]indole-3-carboxylic Acid and Its Analogs
Authored by a Senior Application Scientist
This document provides detailed application notes and protocols for the synthesis of 1H,4H,5H-benzo[g]indole-3-carboxylic acid and its derivatives. This class of compounds is of significant interest to researchers in medicinal chemistry and materials science due to the benzo[g]indole scaffold, which is a privileged structure in various biologically active molecules and possesses unique photophysical properties.[1][2] The protocols herein are designed for practical application in a research setting, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and facilitate troubleshooting.
Two primary, robust synthetic routes are presented: the classic Fischer Indole Synthesis, valued for its reliability, and the Nenitzescu Reaction, which offers a direct path to valuable 5-hydroxy analogs.
Strategic Overview of Synthetic Pathways
The construction of the benzo[g]indole core can be approached through several established name reactions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
-
Fischer Indole Synthesis : This is arguably the most famous and widely applied method for constructing indole rings.[3] The reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4] For the target molecule, this would involve a substituted naphthylhydrazine and a pyruvate derivative.
-
Japp-Klingemann Reaction : This reaction serves as a powerful auxiliary to the Fischer synthesis by providing a reliable route to the requisite arylhydrazone intermediates.[5] It is particularly useful when the corresponding arylhydrazine is unstable or not commercially available. The process involves the reaction of an aryl diazonium salt with a β-keto-acid or β-keto-ester.[6][7]
-
Nenitzescu Indole Synthesis : This method is exceptionally effective for synthesizing 5-hydroxyindole derivatives.[8] The reaction proceeds via the condensation of a benzoquinone with an enamine. For the synthesis of benzo[g]indole structures, 1,4-naphthoquinone is the appropriate starting material.[9] This pathway is attractive due to the use of relatively inexpensive and less toxic precursors compared to hydrazines.[8]
-
Modern Catalytic Methods : Contemporary organic synthesis has introduced various transition-metal-catalyzed approaches for indole formation, including palladium, copper, and indium-catalyzed cyclizations.[10][11] These methods often provide high efficiency and atom economy, such as the indium(III)-catalyzed cascade reaction of azido-diynes to form the benzo[g]indole skeleton.[1]
This guide will focus on providing detailed protocols for the Fischer and Nenitzescu syntheses due to their broad applicability and well-documented reliability.
Protocol 1: Synthesis via Japp-Klingemann and Fischer Indole Cyclization
This multi-step protocol is a robust and highly adaptable method for preparing the title compound. It begins with the formation of a key hydrazone intermediate via the Japp-Klingemann reaction, which then undergoes a Fischer cyclization.
Causality and Rationale
The Japp-Klingemann reaction provides a strategic advantage by circumventing the need to isolate potentially unstable arylhydrazines.[6] By reacting a stable diazonium salt directly with a β-keto-ester, the target hydrazone is formed efficiently.[5] The subsequent Fischer cyclization is a powerful thermal, acid-catalyzed rearrangement that reliably forms the indole ring.[12] The use of ethyl pyruvate as the keto-component directly installs the necessary carboxylate ester at the 3-position of the indole core.
Experimental Workflow
Caption: Workflow for the Japp-Klingemann/Fischer Indole Synthesis route.
Step-by-Step Methodology
Step 1.1: Preparation of the (5,6,7,8-Tetrahydronaphthalen-1-yl) diazonium chloride
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5,6,7,8-tetrahydronaphthalen-1-amine (10.0 g, 67.9 mmol) in a mixture of concentrated HCl (20 mL) and water (50 mL).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (4.9 g, 71.3 mmol in 15 mL of water) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The resulting clear solution of the diazonium salt is used directly in the next step without isolation.[6]
Step 1.2: Japp-Klingemann Reaction to form the Hydrazone
-
In a separate 1 L flask, dissolve ethyl 2-methylacetoacetate (10.8 g, 74.7 mmol) and sodium acetate (25 g) in ethanol (200 mL) and water (200 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1.1 to the stirred β-keto-ester solution over 30-45 minutes.
-
A yellow-orange precipitate of the hydrazone should form. Continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. This crude hydrazone is typically used directly in the next step.[6][13]
Step 1.3: Fischer Indole Cyclization
-
To the crude, dry hydrazone from Step 1.2 (approx. 67.9 mmol), add absolute ethanol (150 mL).
-
While stirring, bubble dry HCl gas through the solution for 15 minutes, or alternatively, add concentrated sulfuric acid (10 mL) dropwise.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it onto 500 g of crushed ice. The product, ethyl 1H,4H,5H-benzo[g]indole-3-carboxylate, will precipitate.
-
Collect the solid by filtration, wash with water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization from ethanol.[6]
Step 1.4: Saponification to the Carboxylic Acid
-
Suspend the ethyl ester from Step 1.3 (e.g., 5.0 g, 18.6 mmol) in a mixture of ethanol (50 mL) and a 10% aqueous solution of sodium hydroxide (50 mL).
-
Heat the mixture to reflux for 2-3 hours until the solid has completely dissolved and TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl.
-
The desired product, 1H,4H,5H-benzo[g]indole-3-carboxylic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Quantitative Data Summary
| Step | Reaction | Typical Temp. | Typical Time | Typical Yield |
| 1.2 | Japp-Klingemann | 0-5 °C | 3 h | 85-95% (crude) |
| 1.3 | Fischer Cyclization | 80-90 °C | 2-4 h | 60-75% |
| 1.4 | Saponification | Reflux | 2-3 h | 90-98% |
Protocol 2: Nenitzescu Synthesis of 5-Hydroxy-1H-benzo[g]indole-3-carboxylic Acid
This protocol provides a direct route to 5-hydroxy-benzo[g]indole derivatives, which are potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase, making them valuable anti-inflammatory drug candidates.[2] The core of this synthesis is the reaction between an enaminoester and 1,4-naphthoquinone.
Causality and Rationale
The Nenitzescu reaction is a convergent and efficient method for building the functionalized indole core.[8] The reaction is initiated by a Michael addition of the electron-rich enamine to the electrophilic naphthoquinone. A subsequent intramolecular cyclization and tautomerization cascade forms the stable 5-hydroxyindole aromatic system. The use of a Lewis acid catalyst like zinc chloride (ZnCl₂) can accelerate the reaction.[8]
Experimental Workflow
Caption: Workflow for the Nenitzescu Synthesis of a 5-hydroxy-benzo[g]indole analog.
Step-by-Step Methodology
Step 2.1: Synthesis of Ethyl 3-(benzylamino)but-2-enoate (Enaminoester)
-
In a round-bottom flask fitted with a Dean-Stark apparatus, combine ethyl acetoacetate (13.0 g, 100 mmol), benzylamine (10.7 g, 100 mmol), and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).
-
Heat the mixture to reflux and collect the water that azeotropes off. The reaction is complete when no more water is collected (approx. 1.8 mL).
-
Cool the reaction mixture and remove the toluene under reduced pressure. The resulting oil (the enaminoester) is often used in the next step without further purification.
Step 2.2: Nenitzescu Cyclization
-
Dissolve the crude enaminoester from Step 2.1 (approx. 100 mmol) in cyclopentyl methyl ether (CPME), a greener solvent alternative (250 mL).[8]
-
In a separate flask, dissolve 1,4-naphthoquinone (16.6 g, 105 mmol) and zinc chloride (2.3 g, 17 mmol) in CPME (250 mL).[8]
-
Add the naphthoquinone solution to the enaminoester solution.
-
Seal the flask and stir the mixture at room temperature (20 °C) for 72 hours. The reaction mixture will typically darken in color.[8]
-
After 72 hours, cool the mixture to 4 °C for 16 hours to promote precipitation of the product.[8]
-
Collect the solid by vacuum filtration and wash with cold CPME. The product is ethyl 5-hydroxy-1-benzyl-1H-benzo[g]indole-3-carboxylate. Further purification can be achieved by column chromatography if necessary.
Step 2.3: Saponification
-
Follow the same procedure as described in Step 1.4 to hydrolyze the ethyl ester to the final carboxylic acid product.
Quantitative Data Summary
| Step | Reaction | Typical Temp. | Typical Time | Typical Yield |
| 2.1 | Enamine Formation | Reflux | 3-5 h | >95% (crude) |
| 2.2 | Nenitzescu Cyclization | 20 °C | 72 h | 20-40%[8] |
| 2.3 | Saponification | Reflux | 2-3 h | 90-98% |
Mechanistic Insights and Scientific Expertise
A deep understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting unexpected outcomes.
The Fischer Indole Synthesis Mechanism
The Fischer indole synthesis is a cascade of well-defined steps that transform a simple hydrazone into the aromatic indole ring.[3][6]
Caption: Key stages of the Fischer Indole Synthesis mechanism.
-
Tautomerization : The starting hydrazone tautomerizes to its more reactive ene-hydrazine form under acidic conditions.[4]
-
[1][1]-Sigmatropic Rearrangement : This is the key bond-forming step. The protonated ene-hydrazine undergoes a concerted pericyclic rearrangement, analogous to a Claisen or Cope rearrangement, to form a new C-C bond.[3]
-
Aromatization & Cyclization : The resulting intermediate rearomatizes, followed by nucleophilic attack of an amine onto an imine to form a cyclic aminal.
-
Elimination : Finally, under acidic catalysis, the aminal eliminates a molecule of ammonia, which is the thermodynamic driving force of the reaction, to yield the stable, aromatic indole product.[4]
The Nenitzescu Reaction Mechanism
The Nenitzescu reaction builds the indole core through a sequence of addition and cyclization steps.
-
Michael Addition : The β-position of the electron-rich enaminoester acts as a nucleophile and attacks one of the carbonyl carbons of the 1,4-naphthoquinone in a classic Michael-type 1,4-conjugate addition.
-
Cyclization : The nitrogen atom of the enamine then acts as an intramolecular nucleophile, attacking one of the quinone carbonyls.
-
Dehydration/Oxidation : A molecule of water is eliminated, and a subsequent tautomerization/oxidation cascade occurs to form the final, stable 5-hydroxybenzo[g]indole aromatic system.
This mechanistic understanding validates the choice of reagents and conditions, providing a trustworthy framework for synthesis.
References
-
Xi, C., & Jiang, G. (2017). Synthesis of Functionalized Benzo[g]indoles and 1-Naphthols via Carbon–Carbon Triple Bond Breaking/Rearranging. Organic Letters, 19(24), 6650–6653. [Link]
-
Estévez, L., González-Soria, A., & Alcarazo, M. (2021). Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides. The Journal of Organic Chemistry, 86(21), 15469–15478. [Link]
-
Estévez, L., González-Soria, A., & Alcarazo, M. (2021). Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides. PMC. [Link]
-
Pozharskii, A. F., et al. (2019). Benzo[g]indoles. Chemistry of Heterocyclic Compounds, 55(8), 929-948. [Link]
-
Cravotto, G., et al. (2021). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank, 2021(3), M1254. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
-
Cacchi, S., & Fabrizi, G. (2011). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 16(8), 6619-6649. [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
-
Borthakur, M., et al. (2010). Lewis acid catalyzed rapid synthesis of 5-hydroxy-benzo[g]indole scaffolds by a modified Nenitzescu reaction. Tetrahedron Letters, 51(39), 5160-5163. [Link]
-
Pelc, B., et al. (1999). Synthesis of 5-substituted indole derivatives, part II.1 synthesis of sumatriptan through the Japp-Klingemann reaction. ARKIVOC. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. chemeurope.com. [Link]
-
Rörsch, F., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. Bioorganic & Medicinal Chemistry Letters, 19(21), 6053-6057. [Link]
Sources
- 1. Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Japp-Klingemann_reaction [chemeurope.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles | MDPI [mdpi.com]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Advanced Strategies for the Functionalization of the Benzo[g]indole Ring System: Methodologies and Applications in Medicinal Chemistry
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Validated Experimental Protocols
Executive Summary
The benzo[g]indole ring system—a privileged fused heterocyclic scaffold—has garnered significant attention in medicinal chemistry due to its unique electronic properties and spatial geometry. Unlike simple indoles, the annulation of a benzene ring to the g-face of the indole core dramatically alters its pharmacological profile, transforming it into a highly specific pharmacophore. This application note synthesizes recent breakthroughs in the functionalization of benzo[g]indoles, detailing transition-metal-catalyzed C-H activation, cascade cycloisomerization, and modified Nenitzescu reactions. By bridging mechanistic theory with validated, step-by-step protocols, this guide provides a robust framework for drug development professionals to synthesize and functionalize these complex architectures.
Pharmacological Relevance & Mechanistic Pathways
The functionalization of the benzo[g]indole core is not merely a synthetic exercise; it is driven by urgent unmet medical needs. Two primary pharmacological applications dominate current research:
-
Non-Covalent Keap1-Nrf2 PPI Inhibitors: The Keap1-Nrf2 antioxidant response pathway is a critical target for oxidative stress-related diseases. Traditional covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) often suffer from off-target electrophilic toxicity. Recent structural activity relationship (SAR) studies have identified benzo[g]indole derivatives (specifically those bearing an indole-3-hydroxamic acid moiety) as highly potent, non-covalent disrupters of this complex (1)[1].
-
5-Lipoxygenase (5-LO) Inhibitors: 5-hydroxy-benzo[g]indoles have demonstrated up to a 10-fold increase in potency against 5-LO compared to their non-annulated 5-hydroxyindole counterparts, making them prime candidates for anti-inflammatory drug development (2)[2].
Figure 1: Mechanism of action for benzo[g]indole derivatives as non-covalent Keap1-Nrf2 PPI inhibitors.
State-of-the-Art Functionalization Strategies
Direct functionalization of the indole core is notoriously challenging due to the inherent nucleophilicity of the C2 and C3 positions, which heavily biases electrophilic attacks and metal insertion. To access the g-face or achieve specific peri-functionalization, advanced catalytic strategies must be employed.
A. Rhodium(III)-Catalyzed Oxidative Homologation
To bypass C2/C3 selectivity, researchers utilize a 2-pyrimidine directing group on an indoline precursor. The strongly coordinating pyrimidine forces the Rh(III) catalyst into the C6/C7 pocket, facilitating a highly regioselective dual C-H activation and alkyne insertion. Subsequent oxidation with DDQ rapidly aromatizes the intermediate into a fully functionalized benzo[g]indole (3)[3].
B. Indium(III)-Catalyzed Cascade Cycloisomerization
Atom-economical synthesis of functionalized benzo[g]indoles can be achieved directly from azido-diynes. Indium(III) chloride acts as a mild, low-toxicity
C. Lewis Acid-Catalyzed Modified Nenitzescu Reaction
For the specific synthesis of 5-hydroxy-benzo[g]indoles, the Nenitzescu reaction has been modernized. By condensing 1,4-naphthoquinone with an enaminoester in the presence of a mild Lewis acid (e.g., ZnCl₂ in cyclopentyl methyl ether), the highly functionalized core is generated without the need for harsh oxidants or heavy metal catalysts (5)[5].
Quantitative Data Summary
| Methodology | Starting Substrate | Catalyst / Reagents | Key Intermediate | Yield Range | Primary Application |
| Oxidative Homologation | N-pyrimidyl indolines + alkynes | Rh(III), DDQ | Benzo[g]indoline | 76% - 86% | General Scaffold Synthesis |
| Cascade Cycloisomerization | Azido-diynes | 15 mol% InCl₃ | Pyrrole derivative | 42% - 75% | Anti-inflammatory / Materials |
| Modified Nenitzescu | Naphthoquinone + Enaminoester | ZnCl₂ (17 mol%) | Michael adduct | 11% - 92%* | 5-LO Inhibitors |
*Yields for Nenitzescu reactions vary wildly based on conditions; solvent-free microwave conditions with urea yield up to 92%[2], whereas mild room-temperature CPME conditions yield ~11-21%[5].
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that successful execution of these protocols relies on understanding the causality behind the reagents and conditions. Each protocol below includes self-validating checkpoints to ensure the integrity of your synthesis.
Protocol A: Rh(III)-Catalyzed C6/C7-H Homologation & Oxidation
Objective: Synthesize N-pyrimidyl benzo[g]indole via dual C-H activation.
-
Setup: In a Schlenk tube under an inert atmosphere, combine N-pyrimidyl indoline (1.0 equiv), internal alkyne (1.2 equiv), and the Rh(III) catalyst system.
-
Homologation: Heat the mixture to the specified temperature.
-
Causality: The pyrimidine directing group is strictly required to override the natural nucleophilicity of the indole core, forcing the metal into the C6/C7 positions[3].
-
-
Validation Checkpoint 1: Monitor via TLC (Hexane/EtOAc). The disappearance of the starting material confirms the formation of the benzo[g]indoline intermediate.
-
Oxidative Aromatization: Isolate the intermediate and dissolve in a suitable solvent. Add DDQ (1.5 equiv) and stir at room temperature.
-
Causality: DDQ is selected over stronger oxidants (like KMnO₄) because it rapidly dehydrogenates the indoline ring to the fully aromatic benzo[g]indole without cleaving the newly formed C-C bonds[3].
-
-
Purification: Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography to afford the product (typically ~76% yield).
Protocol B: Indium(III)-Catalyzed Cascade Cycloisomerization
Objective: Atom-economical synthesis of functionalized benzo[g]indoles from azido-diynes.
Figure 2: Indium(III)-catalyzed cascade cycloisomerization workflow for benzo[g]indole synthesis.
-
Reaction Setup: Dissolve the azido-diyne substrate (e.g., 0.340 mmol) in anhydrous toluene (5 mL).
-
Catalyst Addition: Add InCl₃ (15–20 mol%).
-
Causality: InCl₃ is chosen over InI₃ or InBr₃ because halide electronegativity directly impacts the Lewis acidity required to activate the alkyne
-system without triggering substrate decomposition[6].
-
-
Thermal Activation: Heat the mixture to 110 °C for 48 hours.
-
Causality: The initial 5-endo-dig hydroamination occurs readily, but the subsequent 6-endo-dig hydroarylation is highly endothermic. Temperatures below 110 °C will stall the reaction at the pyrrole intermediate[6].
-
-
Validation Checkpoint 2: Extract a 0.1 mL aliquot at 24 hours and analyze via ¹H NMR. You should detect the transient pyrrole intermediate. The reaction is complete when these intermediate peaks vanish[6].
-
Isolation: Evaporate the toluene under reduced pressure and purify via silica gel chromatography (3–5% EtOAc/hexanes) to yield the brown/yellow benzo[g]indole oil (42–75% yield)[4].
Protocol C: Modified Nenitzescu Synthesis of 5-Hydroxy-benzo[g]indoles
Objective: Synthesize highly functionalized 5-hydroxybenzo[g]indoles via Lewis acid catalysis.
-
Enamine Preparation: Condense 2-picolylamine with ethyl acetoacetate (equimolar) without solvent. Avoid acid catalysts to prevent carry-over interference in the next step[5].
-
Condensation: Dissolve the resulting enaminoester (1.0 equiv) in cyclopentyl methyl ether (CPME). In a separate flask, dissolve 1,4-naphthoquinone (1.02 equiv) and ZnCl₂ (17 mol%) in CPME.
-
Causality: ZnCl₂ acts as a mild Lewis acid to activate the naphthoquinone towards Michael addition. CPME is utilized as a green solvent that prevents the chelation-induced deactivation of the zinc catalyst often seen in highly polar solvents[5].
-
-
Reaction: Mix the two solutions. Stir at 20 °C in a sealed flask for 72 hours.
-
Validation Checkpoint 3: The mixture will transition from yellow to dark orange, indicating the formation of the extended conjugated system.
-
Isolation: Cool the mixture to 4 °C for 16 hours to induce precipitation. Filter the solid to obtain the pure 5-hydroxybenzo[g]indole derivative without the need for column chromatography[5].
References
-
Rhodium-catalyzed oxidative homologation of N-pyrimidyl indolines with alkynes via dual C—H activation. Journal of Molecular Catalysis. 3
-
Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor. Bioorganic & Medicinal Chemistry Letters. 1
-
Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides. The Journal of Organic Chemistry. 4
-
Lewis acid catalyzed rapid synthesis of 5-hydroxy-benzo[g]indole scaffolds by a modified Nenitzescu reaction. Tetrahedron Letters. 2
-
Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank.5
Sources
- 1. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. html.rhhz.net [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate [mdpi.com]
- 6. Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Scalable Manufacturing Guide for 1H,4H,5H-benzo[g]indole-3-carboxylic acid
Abstract: This document provides a comprehensive guide to the scalable synthesis of 1H,4H,5H-benzo[g]indole-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Recognizing the demand for robust and reproducible manufacturing methods, we present a detailed two-step synthetic pathway. The chosen route leverages the well-established Fischer indole synthesis to construct the core benzo[g]indole ester, followed by a straightforward alkaline hydrolysis to yield the target carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind key process decisions, ensuring both technical accuracy and practical applicability for large-scale production.
Strategic Overview: The Synthetic Pathway
The manufacturing process is logically divided into two primary stages: the formation of the indole ring system via the Fischer indole synthesis, followed by the hydrolysis of the resulting ester to the final carboxylic acid product. This approach was selected for its high efficiency, scalability, and reliance on well-documented, reliable chemical transformations.[1]
The Fischer indole synthesis is a robust and versatile method for constructing indole rings from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1] For this specific target, we utilize (5,6,7,8-tetrahydronaphthalen-1-yl)hydrazine and ethyl pyruvate. This is followed by a standard saponification (alkaline hydrolysis) to convert the ethyl ester into the desired carboxylic acid, a reaction known for its high conversion rates.[2]
Diagram 1: Overall two-step synthetic route.
Part I: Synthesis of Ethyl 1H,4H,5H-benzo[g]indole-3-carboxylate
Principle and Rationale
The core of this manufacturing process is the Fischer indole synthesis, a reaction celebrated for its reliability in forming the indole nucleus.[1] The mechanism initiates with the formation of a phenylhydrazone from the reaction between the hydrazine and the ketone (ethyl pyruvate).[1] This hydrazone then tautomerizes to its enamine form. Under acidic catalysis and heat, a[3][3]-sigmatropic rearrangement occurs, which is the key bond-forming step. Subsequent cyclization and elimination of an ammonia molecule yield the aromatic indole ring system.[1][4]
Choice of Catalyst: While various Brønsted and Lewis acids can catalyze this reaction, polyphosphoric acid (PPA) is often employed for large-scale syntheses due to its effectiveness and ability to serve as both catalyst and solvent.[1] However, for ease of handling and workup on a manufacturing scale, a mixture of a strong protic acid like sulfuric acid in a high-boiling solvent such as ethanol or acetic acid provides an excellent, more manageable alternative.[4]
Detailed Experimental Protocol
Materials:
-
(5,6,7,8-tetrahydronaphthalen-1-yl)hydrazine hydrochloride
-
Ethyl pyruvate
-
Absolute Ethanol (Reagent Grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge absolute ethanol.
-
Reactant Addition: Under a nitrogen atmosphere, add (5,6,7,8-tetrahydronaphthalen-1-yl)hydrazine hydrochloride and ethyl pyruvate to the ethanol.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a vessel containing ice-cold water.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may begin to precipitate.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Initial Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to afford Ethyl 1H,4H,5H-benzo[g]indole-3-carboxylate as a solid.
Process Parameters
| Parameter | Value/Range | Rationale |
| Reactant Molar Ratio | 1.0 : 1.1 | A slight excess of ethyl pyruvate ensures complete consumption of the hydrazine starting material. |
| Catalyst Loading | 0.1 - 0.2 equivalents | Sufficient to catalyze the reaction effectively without excessive decomposition or harsh workup conditions.[1] |
| Reaction Temperature | 78-80 °C (Reflux) | Provides the necessary thermal energy for the[3][3]-sigmatropic rearrangement and cyclization steps.[5] |
| Reaction Time | 4 - 6 hours | Typical duration for complete conversion, should be confirmed by in-process monitoring (e.g., HPLC). |
| Expected Yield | 75 - 85% | Based on typical outcomes for Fischer indole syntheses of this nature. |
Part II: Saponification to 1H,4H,5H-benzo[g]indole-3-carboxylic acid
Principle and Rationale
The conversion of the ethyl ester to the final carboxylic acid is achieved through alkaline hydrolysis, also known as saponification.[2] This reaction involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a protic solvent mixture like ethanol and water. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is effectively irreversible because the final step is an acid-base reaction where the liberated alkoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[2] Subsequent acidification of the resulting carboxylate salt solution precipitates the desired carboxylic acid.
Detailed Experimental Protocol
Materials:
-
Ethyl 1H,4H,5H-benzo[g]indole-3-carboxylate
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl), 3M solution
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve the crude or purified ester from Part I in a mixture of ethanol and water.
-
Base Addition: Add sodium hydroxide pellets to the solution and stir until fully dissolved.
-
Hydrolysis Reaction: Heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours. Monitor the disappearance of the starting ester by TLC or HPLC.[6]
-
Cooling and Concentration: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water. Slowly add 3M HCl with vigorous stirring. The carboxylic acid product will precipitate out of the solution. Continue adding acid until the pH of the slurry is ~2-3.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove residual salts.
-
Drying: Dry the purified 1H,4H,5H-benzo[g]indole-3-carboxylic acid in a vacuum oven at 50-60 °C to a constant weight.
Process Parameters
| Parameter | Value/Range | Rationale |
| Base Molar Ratio | 2.0 - 3.0 equivalents | An excess of base ensures the hydrolysis reaction goes to completion in a reasonable timeframe.[6] |
| Solvent System | Ethanol/Water (e.g., 3:1 v/v) | Ensures solubility of both the organic ester and the inorganic base.[7] |
| Reaction Temperature | 80-85 °C (Reflux) | Accelerates the rate of hydrolysis. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete saponification. |
| Final pH | 2 - 3 | Ensures complete protonation of the carboxylate salt to the insoluble carboxylic acid. |
| Expected Yield | 90 - 98% | Hydrolysis reactions of this type are typically high-yielding. |
Purification and Quality Control Workflow
A robust manufacturing process requires stringent purification and quality control steps to ensure the final product meets the required specifications. The primary purification method for the final product is recrystallization, which is highly effective at removing process-related impurities.[8]
Diagram 2: Manufacturing and Quality Control Workflow.
Final Purification: Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent system. A mixture of a polar protic solvent (like ethanol or isopropanol) and water is often effective.
-
Dissolution: Place the crude carboxylic acid in a clean reactor and add the minimum amount of the hot primary solvent (e.g., ethanol) required to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., water) to the hot solution until turbidity persists. Re-heat gently to get a clear solution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum as described previously.
Quality Control Specifications
The final product must be analyzed to confirm its identity, purity, and quality.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Off-white to pale yellow solid |
| Identity | ¹H NMR Spectroscopy | Spectrum conforms to the structure of 1H,4H,5H-benzo[g]indole-3-carboxylic acid |
| Purity | HPLC (UV, 254 nm) | ≥ 98.0% |
| Identity Confirmation | Mass Spectrometry (MS) | Molecular ion peak corresponds to the expected mass (C₁₃H₁₁NO₂) |
| Residual Solvents | Gas Chromatography (GC) | Meets ICH guidelines |
Safety Considerations
-
Hydrazine Derivatives: Handle (5,6,7,8-tetrahydronaphthalen-1-yl)hydrazine and its salts with care in a well-ventilated fume hood. They are potential carcinogens and skin irritants.
-
Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammable Solvents: Ethanol and ethyl acetate are flammable. All heating operations should be conducted using controlled heating mantles or oil baths, and all sources of ignition should be eliminated.
-
Pressure: Ensure all reaction vessels are appropriately vented, especially during neutralization and acidification steps, which can generate gas (CO₂).
References
-
ResearchGate. "The Japp‐Klingemann Reaction". ResearchGate. Available at: [Link]
-
Wikipedia. "Japp–Klingemann reaction". Wikipedia. Available at: [Link]
-
chemeurope.com. "Japp-Klingemann reaction". chemeurope.com. Available at: [Link]
-
Slideshare. "Japp klingemann reaction". Slideshare. Available at: [Link]
-
P, Béla. "SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.". ARKIVOC. Available at: [Link]
-
ResearchGate. "Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions". ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. "One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles". Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia. "Fischer indole synthesis". Wikipedia. Available at: [Link]
-
PubMed. "A three-component Fischer indole synthesis". PubMed. Available at: [Link]
-
ResearchGate. "Benzo[g]indoles". ResearchGate. Available at: [Link]
-
MDPI. "Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate". MDPI. Available at: [Link]
- Google Patents. "indoline-2-carboxylic acid methyl ester using hydrolytic enzyme". Google Patents.
-
ResearchGate. "Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate". ResearchGate. Available at: [Link]
-
ACS Publications. "Practical Methodologies for the Synthesis of Indoles". Chemical Reviews. Available at: [Link]
-
PMC - NIH. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate". PMC - NIH. Available at: [Link]
-
Organic Chemistry Portal. "Fischer Indole Synthesis". Organic Chemistry Portal. Available at: [Link]
-
ACS Publications. "Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy". ACS Publications. Available at: [Link]
-
ResearchGate. "Structural insight into the optimization of ethyl 5-hydroxybenzo[g]indol-3-carboxylates and their bioisosteric analogues as 5-LO/m-PGES-1 dual inhibitors able to suppress inflammation". ResearchGate. Available at: [Link]
-
PMC. "A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis". PMC. Available at: [Link]
-
ResearchGate. "A General and Scalable Synthesis of Polysubstituted Indoles". ResearchGate. Available at: [Link]
-
MDPI. "A General and Scalable Synthesis of Polysubstituted Indoles". MDPI. Available at: [Link]
-
ResearchGate. "Synthesis of benzo[g]indole derivative 39 through thermal cyclization.[⁶⁹]". ResearchGate. Available at: [Link]
-
PubMed. "Aromatization of 1,6,7,7a-tetrahydro-2H-indol-2-ones by a novel process. Preparation of key-intermediate methyl 1-benzyl-5-methoxy-1H-indole-3-acetate and the syntheses of serotonin, melatonin, and bufotenin". PubMed. Available at: [Link]
-
Chemguide. "hydrolysis of esters". Chemguide. Available at: [Link]
-
PubMed. "Discovery of benzo[g]indol-3-carboxylates as Potent Inhibitors of Microsomal Prostaglandin E(2) synthase-1". PubMed. Available at: [Link]
- Patent 0075019. "PROCESS FOR PREPARING INDOLE OR INDOLE DERIVATIVES". Google Patents.
-
Semantic Scholar. "Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyz". Semantic Scholar. Available at: [Link]
-
Royal Society of Chemistry. "Synthesis of benzo[a]carbazoles and indolo[2,3-a]carbazoles via photoinduced carbene-mediated CH in". Royal Society of Chemistry. Available at: [Link]
-
SIELC Technologies. "Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column". SIELC Technologies. Available at: [Link]
-
Organic Chemistry Portal. "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids". Organic Chemistry Portal. Available at: [Link]
-
КиберЛенинка. "Synthesis of new derivatives of 4,5-dihydro-1H-benzo[g]indol". КиберЛенинка. Available at: [Link]
-
Beilstein Journals. "Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol". Beilstein Journals. Available at: [Link]
-
Encyclopedia MDPI. "Synthesis of Indole Alkaloids". Encyclopedia MDPI. Available at: [Link]
-
RSC Publishing. "Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst". RSC Publishing. Available at: [Link]
-
SpringerLink. "Synthesis of indole derivatives as prevalent moieties present in selected alkaloids". SpringerLink. Available at: [Link]
-
ResearchGate. "Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives". ResearchGate. Available at: [Link]
-
MDPI. "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization)". MDPI. Available at: [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Benzo[g]indole-3-carboxylic Acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with benzo[g]indole-3-carboxylic acid. This guide provides in-depth troubleshooting protocols and scientific explanations to help you overcome the solubility challenges associated with this hydrophobic molecule.
Frequently Asked Questions (FAQs)
Q1: What are the underlying reasons for the poor solubility of benzo[g]indole-3-carboxylic acid?
A1: The solubility of benzo[g]indole-3-carboxylic acid is primarily dictated by its molecular structure. It possesses a large, rigid, and nonpolar polycyclic aromatic ring system (the benzo[g]indole core). This significant hydrophobic character dominates the molecule, making it inherently difficult to dissolve in aqueous solutions. While it has a polar carboxylic acid group (-COOH), which can engage in hydrogen bonding, the influence of the large nonpolar surface area is far greater, leading to low aqueous solubility.
Q2: I'm starting a new experiment. What is the most common and effective method to prepare a stock solution?
A2: For most applications, the recommended starting point is to prepare a concentrated stock solution in a polar aprotic organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of organic molecules.[1][2] A general protocol is to dissolve the compound in DMSO to create a stock of 10-50 mM. This stock can then be diluted into your aqueous experimental medium. Be mindful that the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Q3: How does pH influence the solubility of benzo[g]indole-3-carboxylic acid in aqueous solutions?
Q4: Can I dissolve the compound directly in ethanol or methanol?
A4: Yes, polar protic solvents like ethanol and methanol are effective solvents for many indole-based compounds. For the related indole-3-carboxylic acid, a solubility of up to 50 mg/mL in 95% ethanol has been reported.[3] These solvents can be excellent choices for preparing stock solutions, especially if DMSO is incompatible with your experimental system.
Troubleshooting & Experimental Guides
This section provides detailed, step-by-step protocols to address specific solubility problems.
Issue 1: My compound is insoluble in my aqueous buffer (e.g., PBS, TRIS).
This is the most common challenge. The neutral form of the molecule is poorly soluble in water. The primary strategy is to transiently raise the pH to deprotonate the carboxylic acid, dissolve the resulting salt, and then carefully neutralize the solution.
This protocol is adapted from methods used for other poorly soluble indole carboxylic acids.[4]
-
Weigh Compound: Accurately weigh the required amount of benzo[g]indole-3-carboxylic acid powder.
-
Initial Suspension: Add your desired volume of aqueous buffer (e.g., PBS pH 7.4) to the powder. It will likely form a suspension.
-
Basification: While stirring, add a small volume of a dilute base, such as 1N NaOH, dropwise. The goal is to raise the pH sufficiently to deprotonate the carboxylic acid. Monitor the solution closely; it should become clear as the compound dissolves to form its sodium salt. Use the minimum amount of base necessary.
-
Neutralization: Once the solution is clear, carefully add a dilute acid, such as 1N HCl, dropwise to return the pH to your desired experimental value (e.g., 7.4). It is critical to monitor the pH with a calibrated pH meter during this step.
-
Final Volume & Filtration: Adjust the final volume with your buffer. To ensure sterility and remove any micro-precipitates, filter the final solution through a 0.22 µm syringe filter.
Causality & Trustworthiness: By converting the carboxylic acid to its highly soluble carboxylate salt, we overcome the primary insolubility barrier. The subsequent neutralization returns the compound to its active form in a now-supersaturated but stable solution for immediate use. This method ensures the compound is fully dissolved before the experiment begins, preventing inaccurate concentration calculations.
Issue 2: I need to prepare a concentrated stock solution for long-term storage.
Aqueous solutions prepared by pH adjustment are often not suitable for long-term storage as the compound may precipitate over time. An organic solvent stock is the standard and most reliable method.
-
Select Solvent: Choose a high-purity, anhydrous grade of a suitable organic solvent. DMSO is the primary choice, with DMF, ethanol, or methanol as alternatives.
-
Dissolution: Add the solvent directly to your pre-weighed benzo[g]indole-3-carboxylic acid. For example, to make a 20 mM stock of a compound with a molecular weight of 211.22 g/mol , dissolve 4.22 mg in 1 mL of DMSO.
-
Aid Solubilization (If Necessary): If dissolution is slow, gentle warming (to 37-50°C) or brief sonication can be applied. Ensure your vessel is sealed to prevent solvent evaporation.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C as recommended for indole compounds.[5]
Data & Visualization
Solubility Profile Summary
The following table summarizes the solubility characteristics based on available data for benzo[g]indole-3-carboxylic acid and its close analogs.
| Solvent/System | Classification | Solubility & Key Considerations | Reference(s) |
| Water / Aqueous Buffers (pH < 5) | Very Low / Insoluble | The protonated -COOH form is dominant and highly hydrophobic. | [4] |
| Aqueous Buffers (pH > 7) | Low to Moderate | Deprotonated -COO⁻ form is more soluble. pH adjustment is required. | [4] |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions (e.g., >10 mM). | [1][2] |
| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solutions. | [2] |
| Ethanol (95%) | Moderate to High | Good for stock solutions; solubility of ~50 mg/mL reported for indole-3-carboxylic acid. | [3] |
| Methanol | Moderate | Soluble, suitable for stock solutions. | [3] |
Logical Workflows
A systematic approach is key to efficiently finding the right solubilization strategy.
Caption: Decision workflow for preparing solutions.
The chemical basis for pH-mediated solubilization lies in shifting the equilibrium of the carboxylic acid group.
Caption: pH-dependent equilibrium of the carboxylic acid.
References
-
PhytoHub. (n.d.). Showing entry for Indole-3-carboxylic acid. Retrieved from [Link]
-
Nobre, M. (2023). How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage? [ResearchGate post]. Retrieved from [Link]
-
PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]
- Saeed, A., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Roda, G., et al. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)
-
Oxford Lab Fine Chem. (n.d.). Material safety data sheet - indole-3-carboxylic acid 99% ar. Retrieved from [Link]
- Trammell, R. L., et al. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
-
ResearchGate. (2018). Dissolve IBA (indole-3 butyric acid) in water?. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]
- Koeberle, A., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. Bioorganic & Medicinal Chemistry, 17(23), 7924-7932.
-
ResearchGate. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. Retrieved from [Link]
-
PubMed. (2009). Discovery of benzo[g]indol-3-carboxylates as Potent Inhibitors of Microsomal Prostaglandin E(2) synthase-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from [Link]
-
ResearchGate. (2025). Methods for the synthesis of indole-3-carboxylic acid esters (microreview). Retrieved from [Link]
-
PubChemLite. (n.d.). 1h-benzo[g]indole-3-carboxaldehyde (C13H9NO). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
